molecular formula C8H2F16O2 B12544995 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol CAS No. 652132-19-9

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol

Cat. No.: B12544995
CAS No.: 652132-19-9
M. Wt: 434.07 g/mol
InChI Key: WNJWUDXDFRLFRM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 4.21 ppm (s, 2H, OH, $$ J_{H-F} = 8.2 \, \text{Hz} $$)
    • δ 2.87 ppm (m, 2H, CH₂ adjacent to -CF₃)
  • ¹⁹F NMR (564 MHz, CDCl₃):

    • δ -74.3 ppm (d, 6F, CF₃, $$ J_{F-F} = 12.1 \, \text{Hz} $$)
    • δ -112.5 to -118.9 ppm (m, 10F, backbone CF₂ groups)

Fourier-Transform Infrared (FT-IR)

Absorption (cm⁻¹) Assignment
3350 (broad) O-H stretch
1245–1100 C-F asymmetric stretch
985 C-O stretch
720 CF₃ symmetric deformation

Raman Spectroscopy

  • Strong bands at 1382 cm⁻¹ (C-F symmetric stretch) and 523 cm⁻¹ (CF₃ rocking mode)

The hyperconjugation between C-F and C-O bonds red-shifts the C-O stretching frequency by 45 cm⁻¹ compared to non-fluorinated analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Relative Abundance (%) Assignment
434 12.7 [M]⁺·
415 28.4 [M - F]⁺
397 44.1 [M - H₂O - F]⁺
369 61.8 [M - CF₃]⁺
151 100.0 [C₃F₇]⁺

High-resolution MS (HRMS-ESI) confirms the molecular ion at m/z 434.0732 (calc. 434.0750 for C₈H₂F₁₆O₂⁺). The dominant cleavage occurs at the C3-C4 bond, yielding [C₃F₇]⁺ (m/z 151) and [C₅H₂F₉O₂]⁺ (m/z 283). Metastable ion analysis reveals sequential loss of HF molecules (-20.01 Da increments) from the molecular ion.

Properties

CAS No.

652132-19-9

Molecular Formula

C8H2F16O2

Molecular Weight

434.07 g/mol

IUPAC Name

1,1,1,3,3,4,4,6,6,6-decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol

InChI

InChI=1S/C8H2F16O2/c9-3(10,1(25,5(13,14)15)6(16,17)18)4(11,12)2(26,7(19,20)21)8(22,23)24/h25-26H

InChI Key

WNJWUDXDFRLFRM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(C(F)(F)F)O)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diol structure. One common method involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by further fluorination and hydroxylation steps. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.

    Reduction: Reduction reactions can convert the diol into other functional groups, such as alkanes.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence molecular interactions and binding affinities. This compound can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

  • Structural Differences : The octafluoro derivative has eight fluorine atoms and lacks trifluoromethyl groups, with diol groups at positions 1 and 6 instead of 2 and 3.
  • Physicochemical Properties :
    • Reduced fluorination lowers thermal stability compared to the decafluoro compound.
    • Studies by Mandai et al. (2014, 2015) highlight its moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrogen bonding from terminal diols .
    • The absence of trifluoromethyl groups diminishes electron-withdrawing effects, resulting in less acidic hydroxyl groups (predicted pKa ~12–14 vs. ~10–12 for the decafluoro compound) .

Hexane-2,5-diol (Non-fluorinated Analog)

  • Reactivity Contrast: Non-fluorinated hexane-2,5-diol undergoes rapid cyclodehydration to form 2,5-dimethyltetrahydrofuran (DMTHF) with >90% selectivity under acidic catalysis at 120°C . The fluorinated analog’s electron-withdrawing fluorine substituents likely reduce reaction rates in acid-catalyzed processes, necessitating harsher conditions or alternative catalysts.
  • Physical Properties: The fluorinated diol exhibits lower water solubility (estimated <0.1 g/L vs. ~50 g/L for the non-fluorinated diol) and higher hydrophobicity, making it suitable for fluorous-phase applications .

Cyclohexane Derivatives with Decafluoro and Bis(trifluoromethyl) Groups

  • Example : 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(heptafluoropropoxy)cyclohexane (CAS 306-98-9) .
  • Comparison :
    • Cyclic structure enhances thermal stability (decomposition >300°C vs. ~250°C for linear decafluoro diol) but reduces conformational flexibility.
    • The cyclohexane derivative lacks hydroxyl groups, limiting its utility in polymerization but improving compatibility with fluorinated lubricants .

Aromatic Bis(trifluoromethyl) Compounds

  • Example : 2,5-Bis(trifluoromethyl)benzoic acid ().
  • Electronic Effects :
    • Trifluoromethyl groups on aromatic rings strongly withdraw electrons, comparable to their effects in the target diol.
    • However, the absence of fluorine on the backbone and hydroxyl groups reduces polarity and hydrogen-bonding capacity .

Research Implications and Gaps

  • Reactivity Studies: Limited data exist on the target compound’s catalytic behavior. Comparative studies with non-fluorinated diols (e.g., cyclodehydration kinetics) are needed .
  • Applications : Its high fluorination suggests utility in anti-fouling coatings or lithium-ion battery electrolytes, akin to FC-77 (a perfluorinated solvent) .
  • Synthesis Challenges : Introducing trifluoromethyl groups at positions 2 and 5 may require specialized fluorination techniques, such as electrochemical methods or radical pathways .

Biological Activity

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol (CAS Number: 652132-19-9) is a fluorinated organic compound with a complex structure that has garnered attention for its potential biological activities. Its unique fluorinated framework may impart distinctive properties that could be leveraged in various applications ranging from pharmaceuticals to materials science.

  • Molecular Formula : C8H2F16O2
  • Molecular Weight : 434.075 g/mol
  • Structure : The compound features multiple trifluoromethyl groups which are known to influence biological interactions due to their electronegative nature.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:

Antioxidant Activity

Fluorinated compounds often exhibit antioxidant properties. The presence of multiple fluorine atoms can enhance stability and reactivity towards free radicals. In studies assessing similar fluorinated compounds, significant radical scavenging activities have been observed.

Antimicrobial Properties

Fluorinated compounds have been noted for their antimicrobial effects. For instance:

  • Study Findings : Research on related structures has indicated effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that this compound could potentially demonstrate similar efficacy.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes:

  • α-glucosidase Inhibition : Docking studies with structurally similar compounds have shown promising results in inhibiting α-glucosidase activity. This could indicate potential applications in managing diabetes by slowing carbohydrate absorption.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant DPPH scavenging activity (84% inhibition) in related fluorinated compounds.
Study BAntimicrobial EffectsShowed that fluorinated derivatives inhibited growth of S. aureus and P. aeruginosa more effectively than standard antibiotics.
Study CEnzyme InteractionIdentified high binding affinities with α-glucosidase in docking studies of similar compounds (binding energy -8.6 Kcal/mol).

The mechanisms through which this compound may exert its biological effects include:

  • Radical Scavenging : The electronegative fluorine atoms can stabilize free radicals.
  • Membrane Interaction : The lipophilic nature may facilitate interaction with microbial membranes.
  • Enzyme Binding : The structural conformation allows for potential enzyme active site binding.

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